5-Bromo-2-chlorobenzohydrazide
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Overview
Description
Mechanism of Action
Target of Action
5-Bromo-2-chlorobenzohydrazide is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They act on sodium-glucose transport proteins .
Mode of Action
It’s known that the mechanism of action of this compound derivatives varies depending on the application. For instance, in the context of nucleic acid research, derivatives like 6-bromo-5,5-dimethoxyhexanohydrazide have been designed to selectively block specific genetic sequences of DNA and RNA.
Biochemical Pathways
As a key intermediate in the synthesis of sglt2 inhibitors, it’s likely involved in the biochemical pathways related to glucose metabolism and insulin regulation .
Result of Action
The result of the action of this compound is likely related to its role as an intermediate in the synthesis of SGLT2 inhibitors. These inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzohydrazide typically involves the bromination of 2-chlorobenzoic acid. One method includes mixing 2-chlorobenzoic acid with bromine in the presence of a catalyst and an organic solvent . The reaction conditions are generally mild, and the process yields high purity and high yield of 5-bromo-2-chlorobenzoic acid, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The process involves the same bromination reaction, but with optimized conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chlorobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzohydrazides .
Scientific Research Applications
5-Bromo-2-chlorobenzohydrazide has several applications in scientific research:
Comparison with Similar Compounds
- 3-Bromo-5-chloro-2-hydroxybenzylidene-4-chlorobenzohydrazide
- 3,5-Dichloro-2-hydroxybenzylidene-4-chlorobenzohydrazide
Comparison: 5-Bromo-2-chlorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-chlorobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFCYCURWFOZSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394295 |
Source
|
Record name | 5-bromo-2-chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131634-71-4 |
Source
|
Record name | 5-bromo-2-chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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